molecular formula C18H23NO2 B5185347 2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine CAS No. 353773-69-0

2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine

Cat. No. B5185347
CAS RN: 353773-69-0
M. Wt: 285.4 g/mol
InChI Key: WNAXZTIJDZFQLU-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine, commonly known as DMMA, is a psychoactive compound that belongs to the family of amphetamines. It is a derivative of the phenethylamine class of compounds and is structurally similar to other psychoactive substances such as MDMA and MDA. DMMA has gained significant attention in the scientific community due to its potential therapeutic applications and its ability to induce altered states of consciousness.

Mechanism of Action

DMMA works by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It achieves this by binding to and activating the serotonin and dopamine transporters, which are proteins that are responsible for the reuptake of these neurotransmitters. By inhibiting the reuptake of these neurotransmitters, DMMA increases their concentration in the synaptic cleft, leading to an increase in their activity and ultimately resulting in altered states of consciousness.
Biochemical and Physiological Effects
DMMA has been shown to have a range of biochemical and physiological effects on the body. These include increased heart rate and blood pressure, dilation of the pupils, and increased body temperature. It also has effects on the central nervous system, including increased alertness and wakefulness, as well as feelings of euphoria and empathy.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMMA in lab experiments is its ability to induce altered states of consciousness, which can be useful in studying the effects of psychoactive substances on the brain. However, its use in experiments is limited by its potential for abuse and its potential to cause harm to study participants.

Future Directions

There are several potential future directions for research on DMMA. One area of interest is in the development of new treatments for psychiatric disorders such as depression and anxiety. Another potential area of research is in the study of the long-term effects of DMMA use, particularly in relation to its potential for neurotoxicity. Finally, there is also potential for research on the use of DMMA in combination with other psychoactive substances, such as LSD or psilocybin, to study their combined effects on the brain.

Synthesis Methods

DMMA can be synthesized by using a variety of methods, including the reductive amination of 3,4-dimethoxyphenylacetone with 3-methylbenzylamine. This reaction is typically carried out using a reducing agent such as sodium borohydride or lithium aluminum hydride. Other methods of synthesis include the use of reagents such as hydrobromic acid and phosphorus oxychloride.

Scientific Research Applications

DMMA has been the subject of numerous scientific studies, particularly in the field of neuroscience and pharmacology. One of the most promising areas of research is in the treatment of psychiatric disorders such as depression and anxiety. DMMA has been shown to increase levels of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in regulating mood and emotions.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(3-methylphenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-14-5-4-6-16(11-14)13-19-10-9-15-7-8-17(20-2)18(12-15)21-3/h4-8,11-12,19H,9-10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNAXZTIJDZFQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386017
Record name 2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine

CAS RN

353773-69-0
Record name 2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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